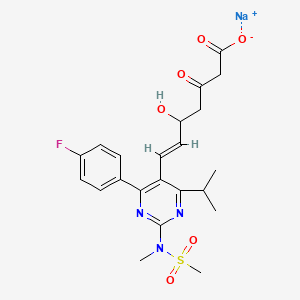

3-Oxo Rosuvastatin Sodium Salt

Beschreibung

Eigenschaften

IUPAC Name |

sodium;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16,27H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAYYPMZFQZZHA-RRABGKBLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(=O)CC(=O)[O-])O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/C(CC(=O)CC(=O)[O-])O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Rationale for Degradation Product Synthesis

An In-Depth Technical Guide to the Preparation of Rosuvastatin Degradation Products

This guide provides researchers, scientists, and drug development professionals with a comprehensive, technically-grounded framework for the preparation, isolation, and characterization of Rosuvastatin degradation products. Moving beyond a simple recitation of protocols, this document elucidates the causal mechanisms behind degradation pathways and provides the rationale for specific experimental designs, ensuring a robust and reproducible approach to impurity synthesis and analysis.

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can impact its efficacy and safety.[1][2] The deliberate generation of these degradation products through forced degradation (stress testing) is a critical regulatory requirement (ICH Q1A) and an indispensable part of drug development.[1] It serves to establish the intrinsic stability of the drug substance, develop stability-indicating analytical methods, and elucidate degradation pathways.[3] This guide details the practical methodologies for generating these impurities, which can then be used as reference standards for analytical method validation, impurity profiling in stability studies, and toxicological assessments.

The Forced Degradation Workflow: A Strategic Approach

The systematic preparation of degradation products begins with a well-designed forced degradation study. The objective is not to completely destroy the drug but to induce partial degradation (typically 5-20%) to generate a relevant mixture of impurities for analysis.[4] The drug substance is subjected to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[2]

The general workflow is a self-validating system designed to ensure that all relevant degradation pathways are explored and the resulting products are correctly identified.

Caption: General workflow for forced degradation and impurity characterization.

Methodologies for Generating Degradation Products

The following sections provide detailed, field-proven protocols for generating Rosuvastatin degradation products under various stress conditions. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the degradation process.

Acidic and Basic Hydrolysis

Hydrolysis is a primary degradation pathway for drugs containing labile functional groups. Rosuvastatin's structure includes ester-like functionalities that can be susceptible to acid- and base-catalyzed hydrolysis, although its primary degradation under acidic conditions involves more complex reactions like cyclization to the lactone form and other rearrangements.[5][6]

Table 1: Summary of Hydrolytic Stress Conditions

| Stress Condition | Reagent | Temperature | Duration | Major Degradation Products |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1N - 5M HCl | 60°C - 100°C | 2 - 20 hours | Rosuvastatin Lactone, 5-oxo Rosuvastatin, anti-isomer |

| Base Hydrolysis | 0.1N - 5M NaOH | 60°C - 80°C | 4 - 20 hours | Generally stable, minor degradants may form |

| Neutral Hydrolysis | Water / Buffer pH 6.8 | 80°C | 4 - 20 hours | Generally stable |

Protocol 1: Acid-Induced Degradation

-

Preparation: Dissolve 10 mg of Rosuvastatin Calcium in a minimal amount of methanol or acetonitrile and dilute to 10 mL with 1N HCl in a sealed vial.[5]

-

Rationale: Using a strong acid like 1N HCl at elevated temperatures accelerates the degradation process, ensuring the formation of sufficient quantities of degradants within a reasonable timeframe.[5] Co-solvents are used to ensure complete dissolution of the drug.

-

-

Incubation: Place the vial in a water bath or oven maintained at 80°C for 2-4 hours.[1] Monitor the reaction periodically by withdrawing small aliquots.

-

Neutralization & Analysis: After cooling to room temperature, carefully neutralize the sample with an equivalent amount of 1N NaOH. Dilute the sample with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC or UPLC analysis.

-

Rationale: Neutralization is crucial to stop the degradation reaction and prevent damage to the HPLC column.

-

-

Key Degradants: The primary product under acidic conditions is often Rosuvastatin Lactone (Impurity D), formed via intramolecular cyclization.[7][8] Other products like the 5-oxo impurity and the anti-isomer may also be observed.[5]

Protocol 2: Base-Induced Degradation

-

Preparation: Dissolve 10 mg of Rosuvastatin Calcium in a minimal amount of methanol or acetonitrile and dilute to 10 mL with 1N NaOH.

-

Incubation: Heat the solution at 80°C for up to 20 hours.[9]

-

Neutralization & Analysis: Cool the solution and neutralize with 1N HCl before diluting for chromatographic analysis.

Oxidative Degradation

Oxidative degradation simulates the effect of atmospheric oxygen or interaction with oxidative excipients. The pyrimidine ring and other parts of the Rosuvastatin molecule can be susceptible to oxidation.

Protocol 3: Oxidative Degradation

-

Preparation: Dissolve 50 mg of Rosuvastatin Calcium in 20 mL of methanol. Add 5 mL of 30% (v/v) hydrogen peroxide.[11]

-

Rationale: Hydrogen peroxide is a common and potent oxidizing agent used in forced degradation studies. A concentration of 3-30% is typically employed to induce oxidation.

-

-

Incubation: Reflux the solution at 100°C for three hours or keep it at room temperature for a longer duration (e.g., 8 hours).[1][11] The choice of temperature depends on the desired degradation rate.

-

Analysis: After incubation, dilute the sample directly with the mobile phase for analysis. No quenching or neutralization is typically required, as the peroxide is diluted to insignificant levels.

-

Key Degradants: The major degradation product formed under oxidative stress is often the Rosuvastatin N-oxide.[2] Other oxidative products may also be generated.[12]

Thermal and Photolytic Degradation

These studies assess the impact of energy (heat and light) on the drug's stability.

Protocol 4: Thermal Degradation

-

Preparation: Place the solid Rosuvastatin Calcium powder in a thermostatically controlled oven.

-

Incubation: Expose the sample to a temperature of 100°C for 24 hours.[9][10] For degradation in solution, prepare a 0.1 mg/mL solution and heat at 70°C for 6 hours.[13][14]

-

Rationale: High temperatures provide the energy needed to overcome activation barriers for degradation reactions. Both solid-state and solution-state thermal stability are important to evaluate.

-

-

Analysis: For the solid sample, dissolve it in a suitable solvent and dilute for analysis. For the solution sample, cool and inject directly.

-

Key Degradants: Rosuvastatin is generally stable under thermal stress, but some degradation may occur, potentially leading to products similar to those from other pathways, albeit at lower levels.[1][13]

Protocol 5: Photolytic Degradation

-

Preparation: Expose the solid drug substance or a solution of the drug (e.g., 0.1 mg/mL) to a light source.

-

Incubation: Place the sample in a photostability chamber and expose it to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A simpler laboratory setup can involve exposure to a UV lamp (254 nm) for 2 hours.[13][14]

-

Rationale: This protocol simulates the effect of light exposure during manufacturing, storage, and administration. Photodegradation can involve complex photochemical reactions like cyclization.[5]

-

-

Analysis: Prepare solutions from the exposed samples and analyze by HPLC. A control sample protected from light must be analyzed concurrently.

-

Key Degradants: Photolytic degradation of Rosuvastatin can be prominent, leading to cyclization and other complex products.[5][9]

Synthesis of Key Degradation Product Reference Standards

While forced degradation provides a mixture of impurities, pure reference standards are often required for analytical method validation and structural confirmation. This may involve isolation from the degradation mixture via preparative HPLC or targeted chemical synthesis.

Synthesis of Rosuvastatin Lactone (Impurity D)

Rosuvastatin Lactone is a common process impurity and a primary acid degradation product.[15] It is formed by the intramolecular esterification (cyclization) of the parent molecule.

Caption: Formation of Rosuvastatin Lactone via acid-catalyzed cyclization.

Protocol 6: Preparation of Rosuvastatin Lactone

-

Reaction: Dissolve Rosuvastatin Calcium (4.0 g) in a mixture of acetonitrile (380 mL) and water (140 mL).[16]

-

Acidification: Add 40 mL of 1N hydrochloric acid to the solution and stir at room temperature overnight.[16] This provides the acidic environment necessary to catalyze the intramolecular cyclization.

-

Work-up: Evaporate the solvents under vacuum. The resulting solid will be enriched with Rosuvastatin Lactone.

-

Purification: The lactone can be purified from the reaction mixture using column chromatography on silica gel.[16]

Synthesis of 5-oxo Rosuvastatin (Impurity 3)

The 5-oxo impurity is formed by the oxidation of the secondary alcohol at the C5 position of the heptenoic acid side chain.

Protocol 7: Preparation of 5-oxo Rosuvastatin

-

Starting Material: A protected intermediate of Rosuvastatin (e.g., compound 1c as described in the literature) is used as the starting material.[17]

-

Oxidation: The oxidation of the C5 hydroxyl group is achieved using an oxidizing agent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[17]

-

Purification: The final product is purified using standard chromatographic techniques.

-

Confirmation: The structure of the synthesized impurity must be confirmed by spectroscopic methods such as ¹H-NMR and Mass Spectrometry.[17]

Analytical Characterization

A validated, stability-indicating analytical method is paramount for the successful analysis of degradation products.

-

High-Performance Liquid Chromatography (HPLC/UPLC): Reversed-phase UPLC or HPLC is the primary technique used for separating Rosuvastatin from its degradation products.[12][18] A C18 column with a gradient mobile phase consisting of an acidic buffer (e.g., 0.1% trifluoroacetic acid) and an organic modifier (e.g., methanol or acetonitrile) typically provides excellent resolution.[12][19]

-

Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry is essential for the identification of unknown impurities.[2][20] By determining the mass-to-charge ratio (m/z) of the degradation products and studying their fragmentation patterns (MS/MS), their structures can be proposed and confirmed.[21]

-

Nuclear Magnetic Resonance (NMR): For unambiguous structural elucidation of isolated impurities, NMR spectroscopy is the gold standard.[6][22] 1D (¹H, ¹³C) and 2D (COSY) NMR experiments provide detailed information about the molecule's connectivity and stereochemistry.[23]

Conclusion

The preparation of Rosuvastatin degradation products is a scientifically rigorous process that underpins the development of safe and stable pharmaceutical products. By applying the systematic forced degradation protocols outlined in this guide, researchers can effectively generate, isolate, and characterize the necessary impurities. The rationale provided for each step empowers scientists to adapt and troubleshoot these methodologies, ensuring the development of robust, stability-indicating analytical methods and a comprehensive understanding of the Rosuvastatin degradation profile. This foundational knowledge is critical for meeting regulatory expectations and ensuring the quality and safety of the final drug product.

References

-

Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. SciSpace. Available from: [Link]

-

Forced degradation study of statins: a review. SciSpace. Available from: [Link]

-

Determination of Rosuvastatin in the Presence of Its Degradation Products by a Stability-Indicating LC Method. AOAC INTERNATIONAL. Available from: [Link]

-

DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION. Semantic Scholar. Available from: [Link]

-

degradation estimation of rosuvastatin calcium in pharmaceutical tablet formulation. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]

-

Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods. Available from: [Link]

-

Suggested scheme for the acid degradation of rosuvastatin calcium. ResearchGate. Available from: [Link]

-

Optimization of UPLC Method for Simultaneous Determination of Rosuvastatin and Rosuvastatin Degradation Products. ResearchGate. Available from: [Link]

-

Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form. National Institutes of Health. Available from: [Link]

-

Trace impurity quantification and degradation identification in rosuvastatin. IntechOpen. Available from: [Link]

-

Synthesis of the Related Substances of Rosuvastatin. Chinese Pharmaceutical Journal. Available from: [Link]

-

Stability-Indicating Methods for the Determination of Rosuvastatin in the Presence of its Oxidative Degradation Products. Omics Online. Available from: [Link]

-

Optimization of UPLC Method for Simultaneous Determination of Rosuvastatin and Rosuvastatin Degradation Products. SciSpace. Available from: [Link]

-

Study of the effect of light and heat on rosuvastatin calcium stability. BVS. Available from: [Link]

- Rosuvastatin degradation products. Google Patents.

-

Characterization and preparation of Process Related Substances of Rosuvastatin-Calcium an anti lipidemic drug. Der Pharma Chemica. Available from: [Link]

-

Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. PubMed. Available from: [Link]

-

Synthesis and characterization of Rosuvastatin calcium impurity A; a HMG-CoA Reductase Inhibitor. ResearchGate. Available from: [Link]

-

A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. MDPI. Available from: [Link]

-

Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. PubMed. Available from: [Link]

-

Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers. ResearchGate. Available from: [Link]

-

a new stability indicating method development and validation of rp-hplc method for the simultaneous estimation of rosuvastatin calcium and fenofibrate in tablet dosage form. Indo American Journal of Pharmaceutical Sciences. Available from: [Link]

-

Development and validation of a stability-indicating UPLC method for rosuvastatin and its related impurities in pharmaceutical dosage forms. SciELO. Available from: [Link]

-

Structural Characterization of Rosuvastatin and Teneligliptin Degradants Produced by Photoalkali and Photoacid: In Silico Toxic. Journal of Applied Pharmaceutical Science. Available from: [Link]

- Reference standard for characterization of rosuvastatin. Google Patents.

-

LC-MS/TOF, LC-MS , on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity o. ProQuest. Available from: [Link]

- Rosuvastatin intermediates and their preparation. Google Patents.

-

identification-isolation-characterization-and-quantification-of-a-new-impurity-in-rosuvastatin-calciumtablet-dosage-form.pdf. TSI Journals. Available from: [Link]

-

PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. World Journal of Pharmaceutical and Medical Research. Available from: [Link]

-

Degradation Mechanism Study for Secondary Degradants in Rosuvastatin Calcium and Determination of Degradant Acetaldehyde Using Static Headspace Gas Chromatography Coupled with Matrix Precipitation. PubMed. Available from: [Link]

-

MS/MS spectra of degradation impurity. ResearchGate. Available from: [Link]

- Process for the preparation of rosuvastatin. Google Patents.

-

Process for preparing amorphous rosuvastatin calcium free of impurities. European Patent Office. Available from: [Link]

-

Rosuvastatin Lactone Impurity. Naarini Molbio Pharma. Available from: [Link]

-

Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. ResearchGate. Available from: [Link]

-

Rosuvastatin EP Impurity B (Calcium Salt). SynZeal. Available from: [Link]

-

The application of qNMR for the determination of rosuvastatin in tablet form. TÜBİTAK Academic Journals. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iajps.com [iajps.com]

- 5. researchgate.net [researchgate.net]

- 6. search.proquest.com [search.proquest.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. scispace.com [scispace.com]

- 10. academic.oup.com [academic.oup.com]

- 11. omicsonline.org [omicsonline.org]

- 12. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Rosuvastatin Lactone | TRC-R700550-100MG | LGC Standards [lgcstandards.com]

- 16. IL175511A - Rosuvastatin degradation products - Google Patents [patents.google.com]

- 17. Synthesis of the Related Substances of Rosuvastatin [journal11.magtechjournal.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 23. US7692009B2 - Reference standard for characterization of rosuvastatin - Google Patents [patents.google.com]

An In-depth Technical Guide to the Formation Mechanism of 3-Oxo Rosuvastatin

Abstract: This technical guide provides a comprehensive exploration of the formation mechanism of 3-Oxo Rosuvastatin, a key oxidative metabolite and degradation product of Rosuvastatin. Tailored for researchers, scientists, and drug development professionals, this document delves into the biochemical pathways, enzymatic drivers, and the state-of-the-art analytical methodologies required to study this transformation. We synthesize field-proven insights with established scientific literature to offer not just protocols, but the causal logic behind them, ensuring a self-validating framework for investigation. The guide includes detailed experimental procedures, quantitative data summaries, and visual diagrams of the metabolic and experimental workflows.

Introduction: The Metabolic Fate of Rosuvastatin

Rosuvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Its high efficacy in reducing low-density lipoprotein (LDL) cholesterol has made it a cornerstone in the management of dyslipidemia.[3] Unlike other statins that undergo extensive metabolism, rosuvastatin is not heavily metabolized, with approximately 90% of the dose excreted unchanged, primarily in the feces.[2][4] The metabolized fraction, roughly 10%, is converted into various metabolites.[4] The primary metabolic pathway is N-desmethylation, principally mediated by the cytochrome P450 enzyme CYP2C9, to form N-desmethyl rosuvastatin.[2][3][5]

However, the formation of other oxidative metabolites, while minor, is critical for a complete understanding of rosuvastatin's disposition and for the characterization of its impurity profile during drug manufacturing and stability testing.[6] Among these is 3-Oxo Rosuvastatin, a metabolite formed by the oxidation of the 3-hydroxyl group on the heptenoic acid side chain. This guide elucidates the proposed mechanism of its formation and provides a robust experimental framework for its investigation.

The Biochemical Genesis of 3-Oxo Rosuvastatin

The transformation of rosuvastatin to its 3-oxo derivative is an oxidative reaction. Based on the established roles of cytochrome P450 enzymes in drug metabolism, this conversion is most likely catalyzed by the same enzymatic system responsible for its other oxidative pathways.

The Proposed Enzymatic Pathway

The formation of 3-Oxo Rosuvastatin involves the conversion of a secondary alcohol (the 3-hydroxyl group) to a ketone. This type of oxidation is a classic reaction catalyzed by hepatic Cytochrome P450 (CYP) enzymes.[7][8]

-

Primary Catalyst: Given that CYP2C9 is the principal enzyme responsible for the major oxidative metabolite of rosuvastatin (N-desmethyl rosuvastatin), it stands as the most probable catalyst for the formation of 3-Oxo Rosuvastatin.[1][3][9] Minor contributions from other isoforms like CYP2C19 cannot be entirely ruled out without specific enzymatic screening.

-

Reaction Mechanism: The CYP-mediated reaction would involve the abstraction of a hydrogen atom from the carbon bearing the hydroxyl group, followed by the introduction of an oxygen atom, leading to the formation of a ketone. This process requires molecular oxygen (O₂) and the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate) to regenerate the enzyme's catalytic cycle.

The structure of 3-Oxo Rosuvastatin, identified as (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate, has been confirmed and is available in chemical databases.[10][11] It is also recognized as a key oxidative degradation impurity, highlighting its importance in quality control.[6]

Sources

- 1. Rosuvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Rosuvastatin (Cardinal Health 107, LLC): FDA Package Insert, Page 4 [medlibrary.org]

- 3. Rosuvastatin: a highly effective new HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]

- 5. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Statins and CYP Interactions [medsafe.govt.nz]

- 10. 3-Oxo Rosuvastatin Sodium Salt | C22H25FN3NaO6S | CID 71751386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. allmpus.com [allmpus.com]

Unveiling the Enigmatic Bioactivity of 3-Oxo Rosuvastatin: A Technical Guide for Researchers

Foreword: Beyond the Parent Compound – A New Frontier in Statin Research

In the landscape of cardiovascular therapeutics, Rosuvastatin stands as a pillar of efficacy, renowned for its potent inhibition of HMG-CoA reductase and significant reduction of low-density lipoprotein cholesterol (LDL-C).[1][2][3] However, the biotransformation of this powerful agent within the body gives rise to a constellation of metabolites, each with a potentially unique pharmacological profile. While much attention has been rightfully paid to the primary active metabolite, N-desmethyl rosuvastatin, a lesser-known derivative, 3-Oxo Rosuvastatin, presents a compelling area of investigation for drug development professionals and researchers. This guide aims to illuminate the current understanding of 3-Oxo Rosuvastatin, providing a comprehensive technical framework for its synthesis, characterization, and biological evaluation. By delving into the causality behind experimental choices and adhering to principles of scientific integrity, we will explore the potential significance of this metabolite in the overall therapeutic and toxicological profile of Rosuvastatin.

The Metabolic Genesis of 3-Oxo Rosuvastatin: A Hypothetical Pathway

Rosuvastatin undergoes limited metabolism in humans, with approximately 10% of a dose being recovered as metabolites.[4][5] The primary metabolic pathway involves N-desmethylation mediated by the cytochrome P450 isoenzyme CYP2C9.[4][6] The formation of 3-Oxo Rosuvastatin, an impurity and potential metabolite, suggests an alternative or secondary metabolic route involving oxidation of the C3-hydroxyl group on the heptenoic acid side chain. While the specific enzymes responsible for this transformation are not yet fully elucidated, it is plausible that cytosolic dehydrogenases or other oxidative enzymes could play a role.

Diagram: Hypothetical Metabolic Pathway of Rosuvastatin to 3-Oxo Rosuvastatin

Caption: A diagram illustrating the known and hypothetical metabolic pathways of Rosuvastatin.

Synthesis and Characterization: Foundational Steps for Biological Investigation

To rigorously assess the biological activity of 3-Oxo Rosuvastatin, a pure and well-characterized standard is paramount. The synthesis of this compound can be achieved through controlled oxidation of Rosuvastatin.

Synthetic Approach: Oxidation of Rosuvastatin

A common method for the synthesis of 3-Oxo Rosuvastatin involves the selective oxidation of the C3-hydroxyl group of a protected Rosuvastatin intermediate. This can be accomplished using various oxidizing agents, followed by deprotection to yield the final product. The synthesis of related substances of Rosuvastatin, including oxidized forms, has been described in the literature, providing a basis for this approach.[7]

Structural Confirmation and Purity Analysis

The identity and purity of synthesized 3-Oxo Rosuvastatin must be unequivocally confirmed using a battery of analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated mass of 3-Oxo Rosuvastatin (C22H26FN3O6S, MW: 479.52 g/mol ).[8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the chemical structure and confirmation of the oxidation at the C3 position. | Disappearance of the proton signal corresponding to the C3-hydroxyl group and the appearance of a characteristic ketone signal in the ¹³C NMR spectrum. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification. | A single, sharp peak with a purity of >98% under validated chromatographic conditions. |

In-Vitro Biological Activity Assessment: A Multi-pronged Approach

A systematic in-vitro evaluation is crucial to delineate the pharmacological profile of 3-Oxo Rosuvastatin. This should encompass its primary target activity, as well as potential off-target and pleiotropic effects.

HMG-CoA Reductase Inhibition Assay: The Primary Target

The cornerstone of assessing the statin-like activity of 3-Oxo Rosuvastatin is the HMG-CoA reductase inhibition assay. Rosuvastatin is a potent competitive inhibitor of this enzyme.[9][10]

Experimental Protocol: HMG-CoA Reductase Inhibition Assay

-

Enzyme and Substrate Preparation: Obtain recombinant human HMG-CoA reductase and the substrate, HMG-CoA.

-

Inhibitor Preparation: Prepare a series of dilutions of 3-Oxo Rosuvastatin, Rosuvastatin (as a positive control), and a vehicle control (e.g., DMSO).

-

Reaction Initiation: In a 96-well plate, combine the enzyme, substrate (HMG-CoA), and NADPH in a suitable buffer. Add the test compounds at varying concentrations.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Detection: Measure the rate of NADPH consumption by monitoring the decrease in absorbance at 340 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram: HMG-CoA Reductase Inhibition Assay Workflow

Sources

- 1. droracle.ai [droracle.ai]

- 2. Rosuvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Rosuvastatin: MedlinePlus Drug Information [medlineplus.gov]

- 4. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]

- 5. ClinPGx [clinpgx.org]

- 6. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of the Related Substances of Rosuvastatin [journal11.magtechjournal.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. portlandpress.com [portlandpress.com]

- 10. portlandpress.com [portlandpress.com]

Foreword: The Imperative of Impurity Profiling in Pharmaceutical Development

An In-Depth Technical Guide to the Characterization of 3-Oxo Rosuvastatin Sodium Salt

In the landscape of modern drug development, the principle of "quality by design" is paramount. The safety and efficacy of an Active Pharmaceutical Ingredient (API) are inextricably linked to its purity. Impurities, which can arise from synthesis, degradation, or storage, are not merely inert components; they can possess their own pharmacological or toxicological profiles, potentially compromising patient safety.[1] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the reporting, identification, and qualification of impurities.[2][3][4] Specifically, the ICH Q3A(R2) guideline mandates the characterization of any impurity exceeding the identification threshold, which is typically 0.10% for most drug substances.[4][5]

This guide focuses on 3-Oxo Rosuvastatin Sodium Salt , a key oxidative degradation impurity of Rosuvastatin.[6] Rosuvastatin is a potent HMG-CoA reductase inhibitor widely prescribed to manage hypercholesterolemia.[7] The formation of the 3-Oxo impurity involves the oxidation of the secondary alcohol at the C3 position of the heptenoic acid side chain to a ketone. Understanding the structure and properties of this specific impurity is not an academic exercise but a critical regulatory and quality control requirement. This document provides a comprehensive, multi-modal analytical approach to the definitive characterization of 3-Oxo Rosuvastatin Sodium Salt, grounded in established scientific principles and field-proven methodologies.

Physicochemical Profile of 3-Oxo Rosuvastatin Sodium Salt

A foundational step in characterization is establishing the fundamental physicochemical properties of the molecule. This data serves as a primary reference for all subsequent analytical work.

| Property | Data | Source(s) |

| IUPAC Name | Sodium (E,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate | [6][8] |

| Synonyms | 5-Hydroxy-3-keto Rosuvastatin Sodium Salt | [9] |

| CAS Number | 1346606-28-7 | [9][10] |

| Molecular Formula | C₂₂H₂₅FN₃NaO₆S | [8][11] |

| Molecular Weight | 501.5 g/mol | [8][10][11] |

| Appearance | Off-White Solid | [10] |

| Solubility | Soluble in Methanol, DMSO | [10] |

Chromatographic Characterization: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the cornerstone of impurity profiling for pharmaceutical substances.[12] Its primary function is to separate the impurity from the parent API and other related substances, allowing for accurate quantification. For molecules like Rosuvastatin and its impurities, which are moderately polar, a C18 stationary phase provides an optimal balance of hydrophobic interactions, leading to effective separation.[13][14] The choice of a buffered mobile phase is critical; maintaining a consistent pH (e.g., pH 3.5) ensures the ionization state of the acidic drug and its impurities is controlled, leading to reproducible retention times and sharp peak shapes.[15] UV detection is employed because the chromophores within the pyrimidine ring and the fluorophenyl group exhibit strong absorbance, providing high sensitivity.[16][17]

Experimental Protocol: RP-HPLC Method for Purity Determination

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

-

Chromatographic Conditions:

-

Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.[13]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or an acetate buffer) and an organic solvent like acetonitrile or methanol. A typical starting point is a 60:40 (v/v) mixture of buffer and acetonitrile.[15][16]

-

Flow Rate: 0.5 mL/min.[13]

-

Column Temperature: 40-55 °C to ensure reproducibility and efficiency.[13][18]

-

Detection Wavelength: 242 nm, which is near the absorbance maximum for Rosuvastatin and its related substances.[15][16]

-

Injection Volume: 10 µL.[12]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the 3-Oxo Rosuvastatin Sodium Salt reference standard and the test sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5-1.0 mg/mL.[13]

-

Filter the solutions through a 0.22 µm nylon or PVDF syringe filter before injection.

-

-

System Suitability Testing (SST):

-

Inject a standard solution containing both Rosuvastatin and 3-Oxo Rosuvastatin.

-

Resolution: The resolution between the Rosuvastatin and 3-Oxo Rosuvastatin peaks must be greater than 2.0.

-

Tailing Factor: The tailing factor for the 3-Oxo Rosuvastatin peak should be less than 1.5.

-

Theoretical Plates: The column efficiency, measured as theoretical plates for the impurity peak, should be greater than 2000.

-

-

Analysis & Quantification:

-

Inject the sample solution.

-

Calculate the purity of 3-Oxo Rosuvastatin Sodium Salt by the area normalization method, assuming the response factor is similar to the parent compound for initial assessment.

-

Visualization: HPLC Workflow

Caption: Workflow for HPLC purity analysis of 3-Oxo Rosuvastatin.

Structural Confirmation: Mass Spectrometry (LC-MS)

Expertise & Rationale: While HPLC confirms purity and retention time, it provides no structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for confirming the molecular weight of an impurity.[19] By coupling the outlet of the HPLC system to a mass spectrometer, the component eluting at the specific retention time of the impurity can be ionized and its mass-to-charge ratio (m/z) determined. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like 3-Oxo Rosuvastatin, as it typically produces the protonated molecule [M+H]⁺ or, in this case, allows for the observation of the intact sodium salt or its components.[16] This provides direct evidence of the molecular formula and confirms that an oxidation (loss of 2 Da from dehydrogenation) has occurred relative to the parent drug.

Experimental Protocol: LC-MS for Mass Confirmation

-

Instrumentation: An HPLC system coupled to a Mass Spectrometer (e.g., a Quadrupole, Time-of-Flight (TOF), or Ion Trap) with an ESI source.[16][20]

-

LC Conditions: Utilize the same HPLC method as described in Section 2. It is crucial to use volatile mobile phase additives like formic acid or ammonium acetate instead of non-volatile phosphate buffers, which are incompatible with MS.[21]

-

MS Conditions:

-

Ionization Mode: ESI, positive ion mode.

-

Scan Range: m/z 100-800.

-

Source Parameters: Optimize source temperature, nebulizer gas, and ion source voltage to achieve a stable signal for the analyte.[22]

-

-

Analysis:

-

Inject the purified 3-Oxo Rosuvastatin Sodium Salt sample.

-

Extract the ion chromatogram corresponding to the expected mass.

-

The primary ion expected for the free acid form is the protonated molecule [C₂₂H₂₆FN₃O₆S + H]⁺ at m/z 480.1 .

-

The sodium salt itself may be observed, or adducts such as [M+Na]⁺ for the free acid form at m/z 502.1 . The molecular weight of the sodium salt is 501.5 Da.[8][11]

-

Compare this to the mass of Rosuvastatin [C₂₂H₂₈FN₃O₆S + H]⁺ at m/z 482.2 , confirming the loss of 2 mass units.[21]

-

If using a high-resolution MS (HRMS) like TOF, the exact mass can be determined to further confirm the elemental composition.

-

Visualization: LC-MS Analysis Workflow

Caption: Workflow for LC-MS based molecular weight confirmation.

Definitive Structural Elucidation: NMR & FT-IR Spectroscopy

Expertise & Rationale: While LC-MS confirms the molecular weight, it does not definitively prove the location of the chemical modification. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation.[23][24] By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, the precise location of the ketone at the C3 position can be confirmed. This is achieved by observing the disappearance of the proton signal attached to C3 and the downfield shift of the C3 carbon signal into the characteristic carbonyl region.

Fourier-Transform Infrared (FT-IR) spectroscopy complements NMR by providing confirmation of functional groups.[25] The conversion of a secondary alcohol (-OH) to a ketone (C=O) results in a distinct change in the infrared spectrum: the disappearance of the broad O-H stretching band and the appearance of a sharp, strong C=O stretching band.[26]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified impurity in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and optionally 2D correlation spectra (like COSY and HSQC) to aid in assignments.

-

Expected Spectral Features for 3-Oxo Rosuvastatin:

-

¹H NMR:

-

Disappearance: The signal corresponding to the proton on C3 of the heptenoate chain (the -CH(OH)- proton) in Rosuvastatin will be absent.

-

Shift Changes: The protons on the adjacent methylene groups (C2 and C4) will show a downfield shift due to the electron-withdrawing effect of the new ketone.

-

-

¹³C NMR:

-

Appearance: A new signal will appear in the carbonyl region (~200-210 ppm), corresponding to the C3 ketone.

-

Disappearance: The signal for the C3 methine carbon (-CH(OH)-) in Rosuvastatin (typically ~65-75 ppm) will be absent.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Expected Spectral Features:

-

Key Appearance: A strong, sharp absorption band in the region of 1705-1725 cm⁻¹ , characteristic of a ketone C=O stretch.[26]

-

Key Disappearance: The broad O-H stretching band from the secondary alcohol, typically seen around 3200-3600 cm⁻¹ in Rosuvastatin, will be absent or significantly diminished.[27][28]

-

Integrated Characterization Summary

The trustworthiness of the impurity's identity is established not by a single technique, but by the convergence of evidence from multiple orthogonal methods. This self-validating system provides the highest degree of confidence required for regulatory submission and quality assurance.

-

Identity: Confirmed.

-

Structure: Unambiguously determined.

-

NMR confirms the connectivity and the specific location of the ketone at the C3 position.

-

MS/MS fragmentation patterns (if performed) would further support the proposed structure by showing fragmentation pathways consistent with the 3-oxo moiety.[16]

-

FT-IR confirms the presence of the key ketone functional group and the absence of the precursor alcohol group.[26]

-

-

Purity: Quantified.

By integrating these techniques, we build a complete and defensible analytical profile for 3-Oxo Rosuvastatin Sodium Salt, ensuring that it can be reliably monitored and controlled in the Rosuvastatin drug substance and product, thereby safeguarding pharmaceutical quality and patient safety.

References

- AMSbiopharma. Impurity guidelines in drug development under ICH Q3.

- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.

- Analytical Methods (RSC Publishing).

- Allmpus.

- Veeprho.

- European Medicines Agency (EMA). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.

- PubChem.

- NIH.

- Chemicea Pharmaceutical. A Detailed Overview of Rosuvastatin Impurities: EP, USP, and Global Guidelines.

- ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.

- ICH. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).

- I.R.I.S.

- Pharmaffiliates.

- Pharmaffiliates.

- Der Pharma Chemica.

- TSI Journals.

- Google Patents.

- ResearchGate. MS/MS spectra of degradation impurity | Download Scientific Diagram.

- ResearchGate.

- JOCPR.

- Chinese Pharmaceutical Journal.

- Pak. J. Pharm. Sci.

- UNESP Institutional Repository. Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review.

- ResearchGate. (PDF)

- International Journal of Pharmaceutical Sciences and Research.

- Indian Journal of Pharmaceutical Education and Research.

- International Journal of Pharmacy and Pharmaceutical Sciences. Quantitative Analysis of Rosuvastatin Calcium in Bulk and Solid Pharmaceutical Dosage Forms Using Green and Rapid Fourier-Transform Infrared Spectroscopic Method.

- Google Patents.

- ResearchGate. (a)

Sources

- 1. jpionline.org [jpionline.org]

- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. pharma.gally.ch [pharma.gally.ch]

- 5. database.ich.org [database.ich.org]

- 6. veeprho.com [veeprho.com]

- 7. chemicea.com [chemicea.com]

- 8. 3-Oxo Rosuvastatin Sodium Salt | C22H25FN3NaO6S | CID 71751386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. allmpus.com [allmpus.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel validated UHPLC method for the estimation of rosuvastatin and its complete impurity profile in tablet formulations [iris.uniroma1.it]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. repositorio.unesp.br [repositorio.unesp.br]

- 18. applications.emro.who.int [applications.emro.who.int]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. jocpr.com [jocpr.com]

- 22. tsijournals.com [tsijournals.com]

- 23. US7692009B2 - Reference standard for characterization of rosuvastatin - Google Patents [patents.google.com]

- 24. Synthesis of the Related Substances of Rosuvastatin [journal11.magtechjournal.com]

- 25. ijpsonline.com [ijpsonline.com]

- 26. US7868169B2 - Crystalline rosuvastatin intermediate - Google Patents [patents.google.com]

- 27. archives.ijper.org [archives.ijper.org]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Oxo Rosuvastatin Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Oxo Rosuvastatin Sodium Salt is a critical compound of interest in the pharmaceutical landscape, primarily recognized as a key oxidative degradation impurity of Rosuvastatin. Rosuvastatin is a potent HMG-CoA reductase inhibitor widely prescribed for the management of dyslipidemia. The presence of impurities, such as its 3-oxo derivative, can have implications for the safety, efficacy, and stability of the final drug product. A thorough understanding of the physicochemical properties of this impurity is therefore paramount for robust analytical method development, formulation design, and quality control throughout the drug development lifecycle.

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Oxo Rosuvastatin Sodium Salt. It is designed to be a valuable resource for researchers and scientists, offering not only a compilation of essential data but also insights into the experimental methodologies and scientific principles that underpin their determination.

Chemical Identity and Physical Properties

3-Oxo Rosuvastatin Sodium Salt is chemically designated as sodium (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate[1]. Its formation involves the oxidation of the secondary alcohol at the 3-position of the heptenoic acid side chain of Rosuvastatin to a ketone.

| Property | Value | Source(s) |

| Chemical Name | sodium;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate | [1] |

| Molecular Formula | C22H25FN3NaO6S | [2] |

| Molecular Weight | 501.5 g/mol | [1][2] |

| CAS Number | 1346606-28-7 | [1][2] |

| Appearance | Off-White Solid | [2] |

Solubility Characteristics

The solubility of a substance is a fundamental physicochemical property that influences its absorption, distribution, and formulation. 3-Oxo Rosuvastatin Sodium Salt is reported to be soluble in polar organic solvents.

| Solvent | Solubility | Source(s) |

| Methanol | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

Experimental Rationale: The choice of methanol and DMSO as initial solvents for solubility assessment is guided by the predicted polarity of the molecule. The presence of a sodium salt, a hydroxyl group, and a sulfonyl group suggests an affinity for polar solvents. For quantitative determination, a common laboratory protocol would involve preparing saturated solutions of the compound in the respective solvents at a controlled temperature, followed by quantification of the dissolved solute using a validated analytical technique such as HPLC-UV.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and identification of pharmaceutical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectra for 3-Oxo Rosuvastatin Sodium Salt are not publicly available, data from related rosuvastatin degradation products offer valuable insights into the expected chemical shifts. The key structural change, the oxidation of the 3-hydroxyl group to a ketone, would result in a significant downfield shift of the adjacent methylene protons in the 1H NMR spectrum and the disappearance of the corresponding carbinol proton signal. In the 13C NMR spectrum, the carbon of the newly formed ketone would resonate at a characteristic downfield position (typically >200 ppm). A US patent provides 1H and 13C NMR data for various rosuvastatin degradation products, which can serve as a reference for interpreting the spectra of the 3-oxo derivative[3].

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 3-Oxo Rosuvastatin Sodium Salt, the expected monoisotopic mass of the free acid would be approximately 479.15 g/mol . The sodium salt would have a molecular weight of approximately 501.5 g/mol [2].

The fragmentation pattern in MS/MS analysis can provide structural information. A detailed fragmentation study of rosuvastatin itself has identified characteristic product ions[4][5]. It is anticipated that 3-Oxo Rosuvastatin would exhibit a similar fragmentation pathway, with adjustments for the mass difference due to the ketone group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of 3-Oxo Rosuvastatin Sodium Salt is expected to show characteristic absorption bands. Key expected peaks would include:

-

~3400 cm⁻¹: O-H stretching vibration from the remaining hydroxyl group.

-

~1710-1730 cm⁻¹: C=O stretching vibration of the newly formed ketone.

-

~1600 cm⁻¹: C=O stretching of the carboxylate salt.

-

~1330 and 1150 cm⁻¹: Asymmetric and symmetric SO₂ stretching of the sulfonamide group.

-

~1230 cm⁻¹: C-F stretching of the fluorophenyl group.

The FT-IR spectrum of pure rosuvastatin calcium shows prominent bands that can be used for comparison[6].

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for assessing the thermal stability and solid-state properties of a compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For 3-Oxo Rosuvastatin Sodium Salt, a DSC thermogram would reveal information about its melting point, decomposition temperature, and any polymorphic transitions. While a specific melting point is not available ("NA") from current sources, DSC analysis of rosuvastatin and its degradation products typically shows endothermic events corresponding to melting and decomposition[2]. The DSC thermogram of pure rosuvastatin calcium shows an endothermic peak corresponding to its melting point, which can serve as a reference[7].

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. A TGA thermogram of 3-Oxo Rosuvastatin Sodium Salt would indicate the temperature at which the compound begins to decompose and the extent of mass loss. This information is vital for determining its thermal stability.

Acidity (pKa)

The pKa is a measure of the acidity of a compound and is a critical parameter influencing its solubility, absorption, and interaction with biological targets. The estimated pKa of rosuvastatin is approximately 4.0, indicating that it exists predominantly in its anionic form at physiological pH[8]. The introduction of an electron-withdrawing ketone group at the 3-position in 3-Oxo Rosuvastatin is expected to have a minor acidifying effect on the carboxylic acid, potentially lowering the pKa slightly. A precise determination would require experimental measurement or computational prediction.

Formation and Synthesis

3-Oxo Rosuvastatin is a known oxidative degradation product of rosuvastatin[9]. Its formation can be induced under forced degradation conditions, which are essential for developing stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies involve subjecting the drug substance to stress conditions such as heat, humidity, acid, base, and oxidation to accelerate its degradation. This allows for the identification of potential degradation products and the development of analytical methods capable of separating them from the parent drug. Oxidative degradation of rosuvastatin, often carried out using hydrogen peroxide (H₂O₂), is known to produce 3-Oxo Rosuvastatin[9][10].

Illustrative Experimental Workflow for Forced Oxidative Degradation:

Caption: Workflow for forced oxidative degradation of Rosuvastatin.

Synthesis

The targeted synthesis of 3-Oxo Rosuvastatin can be achieved through the controlled oxidation of a suitable rosuvastatin intermediate. One reported method involves the oxidation of a protected rosuvastatin derivative with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[6][11]. Subsequent deprotection steps would yield the desired 3-oxo acid, which can then be converted to its sodium salt.

Analytical Methodologies

The detection and quantification of 3-Oxo Rosuvastatin Sodium Salt as an impurity in rosuvastatin drug substance and product are critical for quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed for this purpose.

Validated HPLC-UV Method for Impurity Profiling

A validated, stability-indicating HPLC method is essential to ensure that all potential degradation products, including 3-Oxo Rosuvastatin, are adequately separated from the parent drug and from each other.

Typical HPLC Parameters:

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of moderately polar compounds. |

| Mobile Phase | Acetonitrile/Methanol and an acidic buffer (e.g., phosphate or formate buffer, pH ~3.5) | The organic modifiers elute the analytes, while the acidic pH suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. |

| Detection | UV at ~242 nm | Rosuvastatin and its chromophoric impurities exhibit significant absorbance at this wavelength. |

| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for standard bore HPLC columns. |

| Column Temperature | 25 - 40 °C | To ensure reproducible retention times. |

Method Validation (as per ICH Q2(R1) Guidelines): A robust HPLC method for impurity quantification must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Logical Relationship for HPLC Method Development:

Caption: Logical flow for HPLC method development and validation.

Conclusion

3-Oxo Rosuvastatin Sodium Salt, as a primary oxidative degradation product of Rosuvastatin, is a compound of significant interest to pharmaceutical scientists. This technical guide has synthesized the available information on its physicochemical properties, including its chemical identity, solubility, spectroscopic characteristics, and thermal behavior. While some quantitative data remains proprietary, this guide provides a robust framework for understanding and characterizing this impurity. The outlined experimental rationales and workflows for forced degradation and analytical method development offer practical insights for researchers in the field. A thorough understanding of these properties is essential for ensuring the quality, safety, and efficacy of Rosuvastatin-containing drug products.

References

-

Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. [Link]

-

DSC Thermogram of (A) Rosuvastatin pure (B) Pure β-CD (C) HPβ- CD (D) Physical mixture RC. [Link]

-

Forced degradation study of statins: a review. [Link]

-

DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION. [Link]

-

Rosuvastatin | C22H28FN3O6S - PubChem. [Link]

-

Rosuvastatin 3-Oxo Acid Sodium Salt / 3-Oxo Rosuvastatin Sodium - Allmpus. [Link]

- US7692009B2 - Reference standard for characterization of rosuvastatin - Google P

-

Synthesis of the Related Substances of Rosuvastatin. [Link]

-

NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution. [Link]

-

Comparative DSC thermogram of pure rosuvastatin calcium (ROS),... - ResearchGate. [Link]

-

Review on Forced Degradation Study of Statins - ProQuest. [Link]

-

Suggested scheme for the acid degradation of rosuvastatin calcium. - ResearchGate. [Link]

-

Quantitative Analysis of Rosuvastatin Calcium in Bulk and Solid Pharmaceutical Dosage Forms Using Green and Rapid Fourier-Transform Infrared Spectroscopic Method. [Link]

-

Analysis of rosuvatatin by imaging mass spectrometry | Request PDF. [Link]

-

Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations. [Link]

-

(PDF) Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. [Link]

-

A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. [Link]

-

(a) Mass spectrum of rosuvastatin calcium acid degradation product I;... - ResearchGate. [Link]

-

3-Oxo Rosuvastatin Sodium Salt | C22H25FN3NaO6S - PubChem. [Link]

Sources

- 1. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. US7692009B2 - Reference standard for characterization of rosuvastatin - Google Patents [patents.google.com]

- 4. NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsonline.com [ijpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. scispace.com [scispace.com]

- 11. Synthesis of the Related Substances of Rosuvastatin [journal11.magtechjournal.com]

Methodological & Application

Application Note: A Robust Sample Preparation Method for the Quantification of 3-Oxo Rosuvastatin in Pharmaceutical Formulations

Abstract

This application note details a comprehensive and robust sample preparation methodology for the accurate quantification of 3-Oxo Rosuvastatin, a critical oxidative degradation impurity of Rosuvastatin, in solid pharmaceutical dosage forms.[1] The presence and quantity of such impurities are vital indicators of a drug product's quality, safety, and stability, necessitating precise and reliable analytical methods for their control.[2] The described protocol employs an initial solvent extraction from the tablet matrix, enhanced by sonication, followed by a selective cleanup using Solid-Phase Extraction (SPE). This approach effectively minimizes matrix effects from pharmaceutical excipients, ensuring high recovery and reproducibility for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for analytical scientists in quality control and drug development, providing both a step-by-step protocol and the scientific rationale behind key procedural choices.

Introduction and Scientific Rationale

Rosuvastatin is a potent HMG-CoA reductase inhibitor widely prescribed to manage hypercholesterolemia.[2] During its synthesis, formulation, and storage, Rosuvastatin can degrade, forming various impurities that must be monitored to comply with regulatory standards set by bodies like the USP and EP.[2][3] 3-Oxo Rosuvastatin is a significant oxidative degradation product whose structure is closely related to the parent compound.

Chemical Structures:

| Compound | Structure |

| Rosuvastatin | |

| 3-Oxo Rosuvastatin | |

| (Image Source: PubChem) |

The primary analytical challenge in quantifying trace-level impurities in pharmaceutical tablets lies in interference from excipients (e.g., binders, fillers, coatings). These matrix components can suppress or enhance the analyte signal in an LC-MS/MS source, leading to inaccurate quantification. A simple "dilute-and-shoot" method is often insufficient for achieving the required sensitivity and accuracy.

Therefore, a robust sample cleanup strategy is essential. This protocol utilizes a two-stage approach:

-

Efficient Initial Extraction: The tablet is first mechanically ground and the active compounds are extracted into a solvent mixture. Sonication is employed to ensure the complete disruption of the tablet matrix and dissolution of the analyte.[4][5][6]

-

Selective Solid-Phase Extraction (SPE): The filtered extract is then passed through an SPE cartridge. This step leverages the principles of chromatography to selectively retain the analytes of interest (Rosuvastatin and 3-Oxo Rosuvastatin) while allowing interfering excipients to be washed away.[7] This cleanup is critical for producing a clean final extract, enabling reliable and sensitive LC-MS/MS analysis.[8][9]

Materials and Reagents

| Material | Grade / Specification |

| 3-Oxo Rosuvastatin Reference Standard | Purity ≥95% |

| Rosuvastatin Calcium Reference Standard | USP or EP grade |

| Acetonitrile (ACN) | HPLC or LC-MS Grade |

| Methanol (MeOH) | HPLC or LC-MS Grade |

| Water | Deionized, 18 MΩ·cm or LC-MS Grade |

| Formic Acid | LC-MS Grade, ≥99% |

| Rosuvastatin Tablets | Commercial Formulation (e.g., 10 mg) |

| SPE Cartridges | e.g., Polymer-based Reversed-Phase, 1 mL, 30 mg |

| Syringe Filters | 0.45 µm, PTFE or Nylon |

Detailed Experimental Protocols

Protocol 1: Initial Extraction from Pharmaceutical Tablets

This initial step is designed to efficiently extract 3-Oxo Rosuvastatin and the parent drug from the solid tablet matrix.

-

Tablet Characterization: Weigh twenty (20) Rosuvastatin tablets and calculate the average tablet weight.

-

Homogenization: Carefully grind the 20 tablets into a fine, uniform powder using a clean mortar and pestle.[5][10]

-

Sample Weighing: Accurately weigh a portion of the powder equivalent to 10 mg of Rosuvastatin and transfer it to a 15 mL centrifuge tube.

-

Solvent Addition: Add 10.0 mL of an extraction solvent consisting of Acetonitrile:Water (50:50, v/v) to the tube.[11]

-

Ultrasonic Extraction: Cap the tube and place it in an ultrasonic bath for 20 minutes to ensure complete dissolution of the analyte from the tablet excipients.[6][10]

-

Clarification: Centrifuge the tube at 4000 rpm for 10 minutes to pellet the insoluble excipients.

-

Filtration: Carefully draw the supernatant and filter it through a 0.45 µm syringe filter into a clean vial. This filtered extract is now ready for SPE cleanup.[6][12]

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol selectively isolates the analyte from matrix interferences, concentrates the sample, and provides a clean extract for analysis.

Caption: Workflow for tablet extraction and SPE cleanup.

-

SPE Cartridge Conditioning: Pass 1 mL of Methanol through the SPE cartridge to wet the sorbent. Do not allow the cartridge to dry.

-

Equilibration: Pass 1 mL of LC-MS grade water through the cartridge to prepare it for the aqueous sample.

-

Sample Loading: Load 1.0 mL of the filtered extract (from Protocol 1, Step 7) onto the cartridge. Pass the sample through at a slow, steady flow rate (approx. 1 drop/second).

-

Wash Step: Pass 1 mL of a wash solution (5% Methanol in Water) through the cartridge. This critical step removes polar, water-soluble excipients and salts without prematurely eluting the target analyte.

-

Elution: Place a clean collection tube below the cartridge. Elute the retained 3-Oxo Rosuvastatin and Rosuvastatin by passing 1.0 mL of Acetonitrile through the cartridge.

-

Post-Elution Processing: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 1.0 mL of the initial LC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) for analysis.

Analytical Method and Expected Performance

The cleaned sample is ready for injection into an LC-MS/MS system. The following table provides typical starting conditions for analysis.

| Parameter | Recommended Condition |

| LC System | UHPLC or HPLC |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition | 3-Oxo Rosuvastatin: m/z 480.2 → 258.1 (Proposed) Rosuvastatin: m/z 482.2 → 258.1[13] |

Method Performance:

When validated, this sample preparation protocol is expected to meet the typical requirements for analytical methods in regulated environments.

| Parameter | Target Value | Rationale |

| Analyte Recovery | > 90% | High recovery ensures the method accurately reflects the true concentration in the sample. |

| Precision (%RSD) | < 10% | Low relative standard deviation demonstrates the method's reproducibility.[14] |

| Matrix Effect | 85 - 115% | Indicates minimal ion suppression or enhancement from co-eluting excipients. |

Conclusion

The methodology presented provides a comprehensive workflow for the reliable extraction and cleanup of 3-Oxo Rosuvastatin from pharmaceutical tablets. The initial solvent extraction coupled with a selective Solid-Phase Extraction protocol effectively removes interfering matrix components, a critical step for sensitive and accurate LC-MS/MS quantification. This robust procedure is suitable for routine quality control testing, stability studies, and impurity profiling in a drug development setting.

References

-

Analytical Method Development and Validation for the Estimation of Rosuvastatin Calcium in Raw Material and Tablet Formulation by UV-Spectroscopy. (n.d.). Research J. Pharm. and Tech. Retrieved from [Link]

-

3-Oxo Rosuvastatin Sodium Salt. (n.d.). PubChem. Retrieved from [Link]

-

Ali, T., et al. (2018). High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. Pakistan Journal of Pharmaceutical Sciences, 31(4), 1577-1582. Retrieved from [Link]

-

Rosuvastatin Tablets - USP-NF. (2018, July 27). USP. Retrieved from [Link]

-

Annunziata, F., et al. (2023). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. Molecules, 28(1), 431. Retrieved from [Link]

-

Sistla, R., et al. (2005). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 517-523. Retrieved from [Link]

-

Annunziata, F., et al. (2023). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. PubMed. Retrieved from [Link]

-

Rosuvastatin 3-Oxo Acid Sodium Salt / 3-Oxo Rosuvastatin Sodium. (n.d.). Allmpus. Retrieved from [Link]

-

Stability-Indicating Assay Method for Determination of Rosuvastatin in Nano-Formulation and Pharmaceutical Dosage form By RP-HPLC. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF ROSUVASTATIN CALCIUM. (n.d.). International Journal of Recent Research and Review. Retrieved from [Link]

-

Hull, C. K., et al. (2002). Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection. Journal of Chromatography B, 772(2), 219-228. Retrieved from [Link]

-

3-Oxo Rosuvastatin (Sodium Salt). (n.d.). Veeprho. Retrieved from [Link]

-

El-Bagary, R. I., et al. (2011). A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. Journal of the Chinese Chemical Society, 58(5), 650-655. Retrieved from [Link]

-

Kishore, C. R. P., & Mohan, G. V. K. (2016). Structural identification and estimation of Rosuvastatin calcium related impurities in Rosuvastatin calcium tablet dosage form. ResearchGate. Retrieved from [Link]

-

Jat, R. K., et al. (2013). Estimation of rosuvastatin in human plasma by HLPC tandem mass spectroscopic method and its application to bioequivalence study. SciELO Brasil. Retrieved from [Link]

-

Marín, J. M., et al. (2011). Comparison of different extraction methods for the determination of statin drugs in wastewater and river water by HPLC/Q-TOF-MS. Journal of Chromatography A, 1218(28), 4381-4393. Retrieved from [Link]

-

Kim, H., et al. (2020). Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS). Journal of Pharmaceutical and Biomedical Analysis, 185, 113224. Retrieved from [Link]

-

Rao, P. N., et al. (2017). SIMPLE AND RAPID DETERMINATION OF ROSUVASTATIN IN HUMAN PLASMA BY LC-MS/MS. World Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 1026-1039. Retrieved from [Link]

-

Al-Aani, H., et al. (2019). Simultaneous LC–MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of normal and hyperlipidemic subjects. Journal of Chromatography B, 1109, 69-78. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Blog Details [chemicea.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. saudijournals.com [saudijournals.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Comparison of different extraction methods for the determination of statin drugs in wastewater and river water by HPLC/Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uspnf.com [uspnf.com]

- 13. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]

- 14. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Guide to the Use of 3-Oxo Rosuvastatin Sodium Salt as a Reference Standard in Pharmaceutical Analysis

Introduction

Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is a widely prescribed medication for the management of dyslipidemia.[1] The rigorous quality control of Rosuvastatin drug substance and product is paramount to ensure its safety and efficacy. This involves the accurate identification and quantification of any impurities that may arise during synthesis or degradation. One such critical impurity is 3-Oxo Rosuvastatin, an oxidative degradation product that can form during the manufacturing process and storage of Rosuvastatin.[2] The presence of this impurity not only affects the potency of the drug but may also introduce potential safety concerns.

Therefore, the availability of a highly purified and well-characterized reference standard for 3-Oxo Rosuvastatin Sodium Salt is essential for pharmaceutical researchers, scientists, and drug development professionals. This application note provides a comprehensive guide on the effective use of 3-Oxo Rosuvastatin Sodium Salt as a reference standard. It details robust and validated analytical protocols for the identification and quantification of this impurity in Rosuvastatin samples, ensuring compliance with stringent regulatory requirements.

The methodologies described herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to provide field-proven insights. This guide will empower researchers to confidently and accurately monitor the impurity profile of Rosuvastatin, thereby ensuring the quality and safety of this vital medication.

Part 1: Characterization of 3-Oxo Rosuvastatin Sodium Salt Reference Standard

Before its use in any analytical procedure, it is crucial to understand the chemical and physical properties of the 3-Oxo Rosuvastatin Sodium Salt reference standard.

Chemical Structure and Properties

-

Chemical Name: sodium;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate[3]

-

Molecular Formula: C₂₂H₂₅FN₃NaO₆S[3]

-

Molecular Weight: 501.5 g/mol [3]

-

CAS Number: 1346606-28-7[3]

A typical Certificate of Analysis (CoA) for a 3-Oxo Rosuvastatin Sodium Salt reference standard should be thoroughly reviewed. The CoA provides critical information regarding the purity, identity, and storage conditions of the standard. An example of the type of information to expect on a CoA is shown in the sidebar.

Sidebar: Interpreting the Certificate of Analysis (CoA) A CoA for a reference standard is a critical document that validates its quality. Key parameters to check include:

Purity: Typically determined by HPLC, it should be as high as possible, ideally >95%.

Identity Confirmation: Verified by techniques like ¹H-NMR and Mass Spectrometry (MS) to confirm the chemical structure.

Water Content: Determined by Karl Fischer titration, as it can affect the accurate weighing of the standard.

Residual Solvents: Assessed by Gas Chromatography (GC) to ensure they are within acceptable limits.

Storage Conditions: Recommended temperature and humidity to maintain the stability of the standard.[4][5]